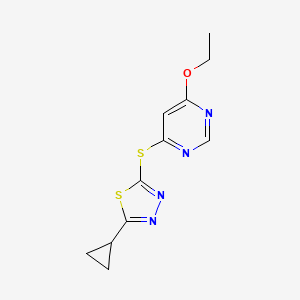![molecular formula C19H21NO3 B7662359 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B7662359.png)
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone, also known as HPI-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HPI-1 is a member of the isoquinoline family of compounds, which are known to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2), both of which are important in cell cycle regulation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to have antioxidant effects, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone in lab experiments is its relatively low toxicity compared to other anticancer compounds. This allows for higher concentrations to be used in experiments without causing significant harm to cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone. One area of research is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for this compound to improve its yield and purity. Additionally, research could be conducted to investigate the effects of this compound on other biological pathways and to identify potential drug targets.
合成法
The synthesis of 1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone involves a multistep process that requires several chemical reagents and equipment. The starting material for the synthesis is 2-methoxybenzaldehyde, which is reacted with nitromethane to form the nitroalkene intermediate. The nitroalkene intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with formaldehyde to form the this compound compound. The overall yield of the synthesis is approximately 20%.
科学的研究の応用
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone has been studied for its potential therapeutic applications in various scientific research areas. One of the main areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18(15-8-3-2-4-9-15)19(22)20-12-11-14-7-5-6-10-16(14)17(20)13-21/h2-10,17-18,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKAJVHCGJTHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCC3=CC=CC=C3C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[5-Cyano-2-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7662280.png)
![2-ethoxy-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B7662288.png)

![Ethyl 2-methyl-2-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7662301.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]furan-3-carboxamide](/img/structure/B7662307.png)
![2-Methyl-5-[2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,3,4-oxadiazole](/img/structure/B7662310.png)
![2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662313.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(7-methyl-1H-indol-3-yl)ethanone](/img/structure/B7662322.png)
![2-Methyl-5-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662335.png)
![N-[3-methyl-1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-yl]-2-phenylethene-1-sulfonamide](/img/structure/B7662338.png)
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylmorpholin-2-yl)methanone](/img/structure/B7662399.png)
